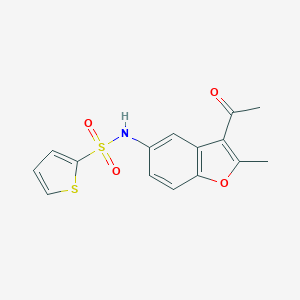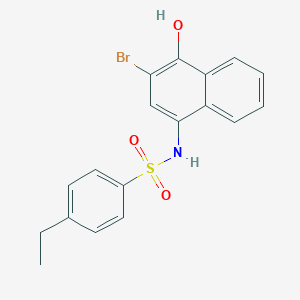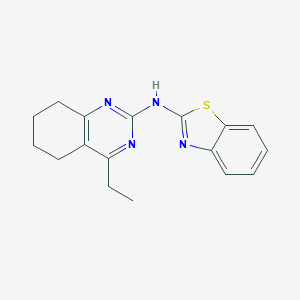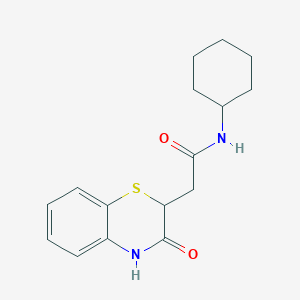![molecular formula C28H19N5O B431345 4-(1H-BENZOTRIAZOL-1-YL)-5-[(3,4'-DIMETHYLBIPHENYL-4-YL)OXY]BENZENE-1,2-DICARBONITRILE](/img/structure/B431345.png)
4-(1H-BENZOTRIAZOL-1-YL)-5-[(3,4'-DIMETHYLBIPHENYL-4-YL)OXY]BENZENE-1,2-DICARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3-benzotriazol-1-yl)-5-[(3,4’-dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile is a complex organic compound that features a benzotriazole moiety and a biphenyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)-5-[(3,4’-dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile typically involves multiple steps:
Formation of Benzotriazole Moiety: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Biphenyl Ether Formation: The biphenyl ether group is formed by coupling a biphenyl derivative with an appropriate phenol under basic conditions.
Final Coupling: The benzotriazole and biphenyl ether intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Oxidized derivatives of the benzotriazole ring.
Reduction: Amines derived from the reduction of nitrile groups.
Substitution: Substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-(1H-1,2,3-benzotriazol-1-yl)-5-[(3,4’-dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-yl)-5-[(3,4’-dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, potentially inhibiting enzymes or other proteins. The biphenyl ether group can enhance the compound’s ability to interact with hydrophobic regions of biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-benzotriazol-1-yl)phthalonitrile: Shares the benzotriazole and phthalonitrile moieties but lacks the biphenyl ether group.
4-(1H-1,2,3-benzotriazol-1-yl)-1-methyl-4-piperidinol: Contains a benzotriazole moiety but differs in the rest of the structure.
Uniqueness
The presence of both the benzotriazole and biphenyl ether groups in 4-(1H-1,2,3-benzotriazol-1-yl)-5-[(3,4’-dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile makes it unique
Properties
Molecular Formula |
C28H19N5O |
|---|---|
Molecular Weight |
441.5g/mol |
IUPAC Name |
4-(benzotriazol-1-yl)-5-[2-methyl-4-(4-methylphenyl)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H19N5O/c1-18-7-9-20(10-8-18)21-11-12-27(19(2)13-21)34-28-15-23(17-30)22(16-29)14-26(28)33-25-6-4-3-5-24(25)31-32-33/h3-15H,1-2H3 |
InChI Key |
LYFGHANZXFBDFU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(butylsulfanyl)-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B431264.png)
![Ethyl 5-[(mesitylsulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B431265.png)
![Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B431267.png)

![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 3-bromo-4-methylbenzoate](/img/structure/B431269.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B431273.png)

![Isopropyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B431275.png)

![4-(Benzyloxy)phenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B431281.png)



